molecular formula C14H26O B13824019 7,7-Dimethyl-11-dodecen-2-one CAS No. 35194-22-0

7,7-Dimethyl-11-dodecen-2-one

Cat. No.: B13824019
CAS No.: 35194-22-0
M. Wt: 210.36 g/mol
InChI Key: DRZDSBRYQFSOBQ-UHFFFAOYSA-N
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Description

7,7-Dimethyl-11-dodecen-2-one is an organic compound with the molecular formula C₁₄H₂₆O It is a ketone characterized by a long carbon chain with a double bond and two methyl groups attached to the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-11-dodecen-2-one can be achieved through several methods. One common approach involves the reaction of 7,7-dimethyl-1,6-dioxaspiro[4.5]decane with a suitable reagent to introduce the double bond and form the desired ketone. The reaction conditions typically include the use of a strong base and a suitable solvent to facilitate the formation of the double bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-11-dodecen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or other electrophiles can be used under suitable conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.

    Reduction: Alcohols with the hydroxyl group replacing the ketone.

    Substitution: Compounds with new functional groups replacing hydrogen atoms at the double bond.

Scientific Research Applications

7,7-Dimethyl-11-dodecen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its distinct odor and chemical properties.

Mechanism of Action

The mechanism by which 7,7-Dimethyl-11-dodecen-2-one exerts its effects involves interactions with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond and methyl groups contribute to the compound’s reactivity and ability to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    11-Dodecen-2-one: Similar in structure but lacks the methyl groups at the seventh carbon.

    7,7-Dimethyl-11-dodecen-2-ol: Similar structure with a hydroxyl group instead of a ketone.

    7,7-Dimethyl-11-dodecen-2-amine: Contains an amine group instead of a ketone.

Uniqueness

7,7-Dimethyl-11-dodecen-2-one is unique due to the presence of both the double bond and the two methyl groups at the seventh carbon. This combination of features imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

35194-22-0

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

7,7-dimethyldodec-11-en-2-one

InChI

InChI=1S/C14H26O/c1-5-6-8-11-14(3,4)12-9-7-10-13(2)15/h5H,1,6-12H2,2-4H3

InChI Key

DRZDSBRYQFSOBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCC(C)(C)CCCC=C

Origin of Product

United States

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